4-(Methylsulfonyl)benzaldehyde

概述

描述

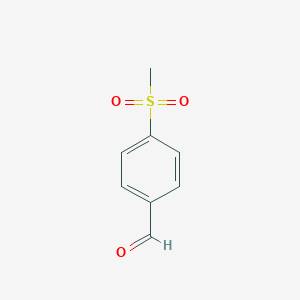

4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6) is an aromatic aldehyde derivative featuring a methylsulfonyl (-SO₂CH₃) group at the para position of the benzaldehyde ring. Its molecular formula is C₈H₈O₃S, with a molecular weight of 184.21 g/mol and a melting point of 156–159°C . The sulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde moiety, which makes it highly reactive in nucleophilic addition and condensation reactions .

This compound is widely used in medicinal chemistry as a precursor for synthesizing bioactive molecules, including selective cyclooxygenase-2 (COX-2) inhibitors , antiglioma agents , and thiazole-piperazine derivatives with antinociceptive effects . Its crystal structure reveals intermolecular C–H⋯O hydrogen bonds, contributing to its stability and solid-state packing .

准备方法

Oxidation of 4-Methylthio Benzaldehyde

The most straightforward route to 4-(methylsulfonyl)benzaldehyde involves oxidizing 4-methylthio benzaldehyde (4-MTB) using peroxides. A Chinese patent (CN102675167B) details the oxidation of 4-MTB with 30% hydrogen peroxide in formic acid at 75°C, yielding the target compound . While the exact yield is unspecified, this method leverages the strong oxidizing power of H<sub>2</sub>O<sub>2</sub> under acidic conditions to convert the thioether (-SMe) group to a sulfone (-SO<sub>2</sub>Me).

Reaction Mechanism :

-

Protonation of the sulfoxide intermediate by formic acid.

-

Nucleophilic attack by hydrogen peroxide, forming a sulfonic acid intermediate.

Advantages :

-

Commercially available starting material (4-MTB).

-

Simple setup requiring no specialized catalysts.

Limitations :

-

Potential over-oxidation side reactions.

-

Moderate temperature control needed to prevent decomposition.

Hydrolysis of 4-Methylsulfonylbenzaldehyde Dimethyl Acetal

A high-yielding method (98%) involves hydrolyzing 4-methylsulfonylbenzaldehyde dimethyl acetal with hydrochloric acid in 1,4-dioxane at 100°C for 20 minutes . The acetal-protecting group is cleaved under acidic conditions, regenerating the aldehyde functionality.

Reaction Conditions :

-

Solvent : 1,4-Dioxane

-

Acid : 1 N HCl

-

Temperature : 100°C

-

Time : 20 minutes

Procedure :

-

Combine dimethyl acetal (39.4 g, 0.171 mol) with 1 N HCl (200 mL) in dioxane.

-

Reflux at 100°C, followed by cooling and crystallization.

Table 1: Hydrolysis Method Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Acid Concentration | 1 N HCl | Maximizes deprotection |

| Solvent Ratio | 1:1 (dioxane:H<sub>2</sub>O) | Prevents aldehyde oxidation |

| Reaction Time | 20 minutes | Completes hydrolysis |

Halogenation-Sulfonylation of Benzaldehyde Derivatives

A halogenation-sulfonylation approach starts with 3,4-dichlorobenzaldehyde, which reacts with sodium methanesulfinate in a nucleophilic aromatic substitution (SNAr) reaction. This method, patented in WO2001049660A1, produces 3-chloro-4-(methylsulfonyl)benzaldehyde, which can be further dehalogenated if needed .

Key Steps :

-

Halogenation : Introduce chlorine at the 3-position via electrophilic substitution.

-

Sulfonylation : Replace the 4-chloro group with methylsulfonyl using NaSO<sub>2</sub>Me.

Conditions :

-

Solvent : DMF or DMSO

-

Temperature : 80–100°C

-

Time : 12–24 hours

Challenges :

-

Competing side reactions at high temperatures.

-

Requires rigorous exclusion of moisture.

Enzymatic Biotransformation Using Mutant Transketolases

Recent advances in biocatalysis have enabled the synthesis of this compound via engineered transketolase (TK) enzymes. A UCL study (Steadman, 2020) reports the use of S385X/D469T/R520Q mutant TKs to catalyze the asymmetric synthesis of chiral intermediates from 4-fluorobenzaldehyde precursors . While direct yields for this compound are unspecified, the method achieves 60–80% conversion for analogous substrates.

Table 2: Biocatalytic Performance of Mutant TKs

| Enzyme Variant | Substrate | Conversion (%) |

|---|---|---|

| S385T/D469T/R520Q | 4-Fluorobenzaldehyde | 72 |

| S385Y/D469T/R520Q | 4-Fluorobenzaldehyde | 68 |

Advantages :

-

Enantioselective synthesis.

-

Environmentally benign conditions.

Limitations :

-

Requires specialized enzyme preparation.

-

Scalability challenges.

Two-Step Synthesis via Nitrile Intermediate

A less conventional route involves converting this compound to its nitrile derivative, followed by reductive hydrolysis. Using Schmidt reaction conditions (TMSN<sub>3</sub>, triflic acid in acetonitrile), the aldehyde is transformed into 4-(methylsulfonyl)benzonitrile in 81% yield . Subsequent hydrolysis with aqueous HCl regenerates the aldehyde.

Reaction Sequence :

化学反应分析

Types of Reactions

4-(Methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-(methylsulfonyl)benzoic acid.

Reduction: Reduction reactions can convert it to 4-(methylsulfonyl)benzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

Oxidation: 4-(Methylsulfonyl)benzoic acid.

Reduction: 4-(Methylsulfonyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

4-(Methylsulfonyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in producing antibiotics and other bioactive compounds.

- Synthesis of Antibiotics : The compound has been reported as an intermediate in the synthesis of antibiotics such as chloramphenicol and its derivatives. These antibiotics are vital for treating bacterial infections and have significant therapeutic importance .

- Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties. Studies have shown that modifications of this compound can lead to the development of potential anticancer agents, enhancing their efficacy against various cancer cell lines .

Agrochemical Applications

In the field of agrochemicals, this compound is utilized for developing herbicides and pesticides. Its sulfonyl group enhances the biological activity of these compounds.

- Herbicide Development : The compound's structure allows for modifications that can lead to effective herbicides. These herbicides are designed to target specific plant species while minimizing impact on non-target species, making them environmentally friendly alternatives .

Material Science

The compound is also explored in material science for its potential use in creating novel materials with specific properties.

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials used in various industrial applications .

Synthetic Methodologies

The synthesis of this compound has been extensively studied, leading to efficient methodologies that are both cost-effective and environmentally friendly.

- Oxidation Reactions : Various synthetic routes involve the oxidation of thioether precursors using oxidizing agents like hydrogen peroxide or potassium hydrogen persulfate. These methods yield high purity products with good overall yields, making them suitable for industrial applications .

Case Study 1: Synthesis of Chloramphenicol Derivatives

A study demonstrated the use of this compound as a key intermediate in synthesizing chloramphenicol derivatives. The synthesis involved a multi-step reaction process that highlighted the efficiency of using this compound due to its favorable reactivity profile .

Case Study 2: Development of Sulfonamide Herbicides

Research focused on modifying this compound to develop sulfonamide-based herbicides showed promising results in field trials. The modified compounds exhibited enhanced selectivity and efficacy against specific weed species while being less harmful to crops .

作用机制

The mechanism of action of 4-(methylsulfonyl)benzaldehyde and its derivatives involves interaction with specific molecular targets and pathways. For instance, its role in the synthesis of antibiotics like thiamphenicol involves the condensation with glycine, leading to the formation of active antibacterial agents . Additionally, its derivatives can inhibit enzymes such as Cox-2, thereby exerting anti-inflammatory effects .

相似化合物的比较

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives

Key Observations :

- Electron Effects : The sulfonyl group in this compound increases the aldehyde's electrophilicity, enabling efficient participation in aldol condensations (e.g., chalcone synthesis for COX-2 inhibitors) . In contrast, electron-donating groups like -SCH₃ or -N(CH₃)₂ reduce reactivity .

- Biological Activity : Derivatives of this compound exhibit superior antiglioma activity (e.g., thiazolidin-4-ones reducing glioblastoma cell viability by 22–86% at 100 μM) compared to 4-(methylthio)benzaldehyde analogs . This is attributed to the sulfonyl group's ability to enhance hydrogen bonding and metabolic stability .

Reactivity in Multicomponent Reactions

This compound demonstrates high versatility in one-pot syntheses:

- Thiazolidin-4-ones : Reacts with amines and mercaptoacetic acid to yield antiglioma agents in moderate-to-good yields (22–86%) .

- Chalcones: Forms 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives via aldol condensation with 2-hydroxyacetophenone (70% yield) .

- 1,4-Dihydropyridines (DHPs) : Serves as a key aldehyde in Hantzsch reactions to produce COX-2 inhibitors (54–95% yield) .

Comparison with 4-Hydroxybenzaldehyde :

- 4-Hydroxybenzaldehyde, a natural product isolated from Pilea cavaleriei , lacks the sulfonyl group’s reactivity, limiting its use in electrophilic reactions. However, its phenolic -OH group enables antioxidant and antimicrobial applications .

Mechanistic Insights :

生物活性

4-(Methylsulfonyl)benzaldehyde (MSB) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological properties, supported by recent studies, data tables, and case studies.

- Chemical Formula : C8H9O3S

- Molecular Weight : 185.22 g/mol

- Structure : Contains a benzaldehyde group with a methylsulfonyl substituent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Evaluation

A study conducted on the antibacterial efficacy of MSB reported its activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 128 |

These results indicate that MSB has moderate antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae .

Anti-inflammatory Activity

In addition to its antimicrobial properties, MSB has been evaluated for anti-inflammatory effects. A study involving the synthesis of derivatives of MSB showed promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.

COX Inhibition Study

The selectivity and potency of MSB derivatives were assessed using COX-2 inhibition assays. The results are summarized in the following table:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MSB Derivative A | 0.15 | 132 |

| MSB Derivative B | 0.25 | 31 |

| Indomethacin | 0.079 | - |

These findings suggest that certain derivatives of MSB exhibit high selectivity towards COX-2 over COX-1, potentially reducing side effects associated with non-selective NSAIDs .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of MSB with target proteins involved in bacterial cell wall synthesis. The results indicated favorable binding affinities, suggesting that MSB could serve as a lead compound for developing new antibiotics targeting DHDPS (dihydrodipicolinate synthase), an essential enzyme in bacterial lysine biosynthesis.

Docking Results Summary

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| DHDPS from E. coli | -9.5 |

| DHDPS from S. aureus | -8.7 |

The negative binding affinities indicate strong interactions between MSB and the target proteins, which may contribute to its antibacterial efficacy .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Methylsulfonyl)benzaldehyde, and how can purity be optimized?

Synthesis typically involves sulfonation or oxidation of precursor molecules, such as 4-(methylthio)benzaldehyde. Critical steps include controlling reaction temperature and stoichiometry to avoid over-oxidation. Purification via recrystallization or column chromatography is essential to remove byproducts like sulfones or unreacted starting materials. Purity can be verified using HPLC with UV detection or NMR spectroscopy to confirm the absence of impurities such as 3-chloro-4-(methylsulfanyl)benzoic acid derivatives .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with cell parameters a = 6.1280 Å, b = 8.0400 Å, c = 16.734 Å, and β = 90.07°. Hydrogen bonds between the sulfonyl group (S=O) and aldehyde moieties form a 3D network, influencing its packing density (Dₓ = 1.484 Mg/m³). Data refinement using SHELXL-97 achieves R₁ = 0.034 and wR₂ = 0.126, ensuring high precision .

Q. What spectroscopic methods are used to characterize this compound?

- FT-IR : Peaks at ~1300 cm⁻¹ (S=O asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch).

- ¹H/¹³C NMR : Aldehyde proton at δ ~10.1 ppm; sulfonyl carbon at δ ~55 ppm.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 185.2 (C₈H₈O₃S).

Cross-validation with computational methods (e.g., DFT) improves assignment accuracy .

Advanced Research Questions

Q. How do intermolecular interactions influence the reactivity of this compound in solid-state reactions?

The sulfonyl group acts as a hydrogen-bond acceptor, stabilizing transition states in nucleophilic additions (e.g., Wittig reactions). SCXRD data reveal that the aldehyde moiety participates in C–H···O interactions (2.8–3.2 Å), which can direct regioselectivity in solid-phase syntheses. Computational modeling (e.g., Hirshfeld surface analysis) quantifies these interactions and predicts reaction pathways .

Q. What methodological challenges arise in using this compound for asymmetric catalysis?

The electron-withdrawing sulfonyl group enhances electrophilicity but complicates enantiocontrol. Strategies include:

- Chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.

- Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with sterically hindered boronic acids.

Kinetic studies (monitored by chiral HPLC) are critical to optimize ee (%) and reaction rates .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

- QSPR Models : Predict logP (experimental ~1.3) and solubility using fragment-based descriptors.

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to simulate IR/NMR spectra and compare with experimental data.

- Molecular Dynamics : Simulate diffusion coefficients in solvents (e.g., DMSO) for reaction scalability .

Q. Contradictions & Recommendations

- Synthesis Routes : and describe divergent methods (e.g., palladium catalysis vs. oxidation). Validate via reproducibility tests and impurity profiling.

- Crystallographic Data : Minor discrepancies in β angles (~90.07° vs. 90°) across studies suggest temperature-dependent polymorphism. Use variable-temperature SCXRD to resolve.

属性

IUPAC Name |

4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVPUHBSBYJSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277593 | |

| Record name | 4-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-77-6 | |

| Record name | 5398-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。